N-(1,3-thiazol-2-yl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(1,3-thiazol-2-yl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide” is a derivative of 1,2,4-triazole . These derivatives have attracted great attention among medicinal chemists due to their wide range of biological activity, good pharmacodynamic and pharmacokinetic profiles, and low toxicity .
Synthesis Analysis
The synthesis of compounds that combine 1,2,4-triazole and quinazoline moieties in one structure leads to the discovery of new effective agents with antibacterial, antifungal, and anticancer capabilities . An improved synthetic method for a range of theophylline-1,2,4-triazole-S-linked N-phenyl acetamides was presented in a study .Molecular Structure Analysis
The molecular formula of the compound is C37H49N7O6S3 . The average mass is 784.023 Da and the monoisotopic mass is 783.290649 Da .Chemical Reactions Analysis
The mechanism of interaction between [2- (3-hetaryl-1,2,4-triazol-5-yl)phenyl]amine and cyclohexanone in methanol involves three main processes: formation of carbinolamine by addition of an amine to double bond C=O, elimination of a water molecule, and intramolecular cyclization leading to formation of spiro compounds .Scientific Research Applications
Insecticidal Applications
One significant application of compounds similar to N-(1,3-thiazol-2-yl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide is as potential insecticidal agents. Research by Soliman et al. (2020) synthesized and characterized a range of biologically active heterocyclic compounds, including thiazole derivatives, to investigate their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. These compounds demonstrated potent toxic effects, highlighting their potential as insecticidal agents (Soliman, El Salam, Fadda, & Abdelmotaal, 2020).
Antimicrobial Activity
Another crucial area of research involves the antimicrobial potential of thiazol-2-yl derivatives. For instance, a study by Baviskar et al. (2013) focused on synthesizing a series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl}acetamide derivatives. These compounds were tested for their in vitro antibacterial and antifungal activities, showing significant effectiveness against various pathogens (Baviskar, Khadabadi, & Deore, 2013).
Anticancer Research
Compounds structurally related to this compound have been investigated for their potential anticancer properties. Lesyk et al. (2007) synthesized derivatives of thiazolo[3,2-b][1,2,4]triazol-6-ones and evaluated their anticancer activity on various human cancer cell lines, including renal cancer and leukemia. The study revealed promising anticancer activity, particularly in derivatives with certain structural features (Lesyk, Vladzimirska, Holota, Zaprutko, & Gzella, 2007).
Optoelectronic Research
The exploration of thiazole-based compounds extends into the field of optoelectronics. Camurlu and Guven (2015) conducted a study on thiazole-containing monomers and their electrochemical polymerization. They investigated the optoelectronic properties of the resulting conducting polymers, contributing to the understanding of these materials in electronic and photonic applications (Camurlu & Guven, 2015).
Mechanism of Action
Future Directions
The future directions in the research of this compound could involve the development of various synthesis methods and a comprehensive study of their reaction mechanisms . Additionally, the search for new biologically active compounds that may be used in efficient drug discovery is one of the most challenging tasks in medicinal chemistry .
Properties
IUPAC Name |
N-(1,3-thiazol-2-yl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N6OS3/c21-11(16-14-15-5-7-23-14)8-24-12-4-3-10-17-18-13(20(10)19-12)9-2-1-6-22-9/h1-7H,8H2,(H,15,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEYXJBBEBILSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N6OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.